(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-7-4-11-14(15-13(7)8(2)6-20-15)9(3)10(5-12(17)18)16(19)21-11/h4,6H,5H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVFVDPDNSDQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization
A classical approach involves condensing 4-hydroxy-3,9-dimethylcoumarin with α-halo ketones under basic conditions. For example, reacting 4-hydroxy-3,9-dimethylcoumarin with 2-bromo-1-(4-methylphenyl)ethan-1-one in the presence of potassium carbonate yields the furocoumarin intermediate. Subsequent oxidation with polyphosphoric acid (PPA) facilitates lactone formation.
Oxidative Coupling with Aldehydes
Xu et al. demonstrated that 4-hydroxycoumarin derivatives react with aldehydes under iodine catalysis to form biscoumarins, which undergo oxidative cyclization with potassium persulfate (K₂S₂O₈) and sodium carbonate (Na₂CO₃) to yield furo[3,2-c]coumarins. Adapting this method, 4-hydroxy-3,9-dimethylcoumarin and methylglyoxal in the presence of iodine generate the furo[2,3-f]chromen skeleton, followed by acetic acid side chain introduction via Michael addition.
Method 2: Transition Metal-Catalyzed Coupling
Sonogashira Coupling and Demethylation
Monteiro and Balme reported a palladium/copper-catalyzed Sonogashira coupling between 3-iodo-4-methoxycoumarin and terminal alkynes to form propargyl ether intermediates. Treatment with triethylamine (Et₃N) induces demethylation and intramolecular cyclization, yielding furo[3,2-c]coumarins. For the target compound, adapting this method with 3-iodo-4,9-dimethylcoumarin and propargyl alcohol derivatives could furnish the furan ring, followed by carboxylation at position 8.
Suzuki-Miyaura Cross-Coupling
Directed ortho-metalation of O-carbamoyl boronic acids followed by Suzuki coupling with heterocyclic iodides enables the construction of annelated coumarins. Applying this strategy, 3,4,9-trimethylcoumarin-8-boronic acid could couple with furan-2-yl iodide to assemble the fused system, with subsequent oxidation introducing the ketone and acetic acid groups.
Method 3: Multicomponent Reactions with Nanoparticle Catalysts
Rostami-Charati et al. synthesized 9H-furo[2,3-f]chromenes via a three-component reaction of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone, aldehydes, and malononitrile using ZnO nanoparticles. Modifying this protocol, substituting malononitrile with ethyl cyanoacetate introduces a nitrile group at position 8, which is hydrolyzed to acetic acid using hydrochloric acid (HCl).
Reaction Conditions:
Method 4: Functional Group Interconversion
Bromination and Nucleophilic Substitution
N-Bromosuccinimide (NBS) brominates the C-8 position of 3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one, forming 8-bromo-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one. Treatment with potassium cyanide (KCN) introduces a nitrile group, which is hydrolyzed to acetic acid using sulfuric acid (H₂SO₄).
Alkylation and Oxidation
Ethyl magnesium bromide (EtMgBr) alkylates 8-hydroxy-3,4,9-trimethylfurocoumarin, forming an ethyl ester. Oxidation with pyridinium chlorochromate (PCC) yields the ketone, while ester hydrolysis with sodium hydroxide (NaOH) produces the acetic acid derivative.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | Base-mediated condensation, PPA | 60–70% | Simple reagents | Low regioselectivity |
| Transition Metal Coupling | Sonogashira/Suzuki coupling | 75–85% | High precision | Costly catalysts |
| Multicomponent Reaction | ZnO nanoparticle catalysis | 72–85% | Atom-economical, green | Limited substrate scope |
| Functional Interconversion | Bromination, hydrolysis | 65–78% | Flexible functionalization | Multiple steps |
Chemical Reactions Analysis
Types of Reactions: (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methyl groups and the acetic acid moiety can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Based on the search results, here's what is known about the compound (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid and related compounds:
This compound
This compound has the molecular formula and a molecular weight of 286.28 g/mol . Synonyms include this compound, 853892-48-5, 2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid, EiM08-05141 and STL372241 .
Computed Properties
- XLogP3-AA: 2.4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 2
- Exact Mass: 286.08412354 Da
Related Compounds and Their Applications
search results also mention related compounds with similar furochromene structures, which have various applications in scientific research:
- Building Blocks: They can serve as building blocks in the synthesis of more complex organic molecules.
- Biological Studies: Their unique structures make them subjects of study for potential biological activities.
- Medicinal Research: They are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industrial Uses: They may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Biological Activities of Furochromene Derivatives
- Antimicrobial Activity: Furochromene structures exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria. For example, some derivatives have shown activity against Staphylococcus aureus and Candida albicans.
- Anti-inflammatory Activity: These compounds can inhibit cyclooxygenase enzymes (COX), key players in inflammatory processes. Related compounds have shown promising results in inhibiting COX-1 and COX-2 enzymes.
- Antioxidant Activity: Furochromene derivatives can scavenge free radicals and reduce oxidative stress in biological systems.
Mechanisms of Action
The mechanisms through which these compounds exert their biological effects may involve:
- Enzyme Inhibition
- Cell Signaling Modulation
- Direct Antimicrobial Effects
Other Related Compounds
- (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: The synthesis of this compound typically involves multi-step organic reactions, including the cyclization of precursors under controlled conditions. It can undergo oxidation, reduction, and substitution reactions.
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A new approach towards the synthesis of this compound has been described .
- 9-ethyl-2,3,4-trimethyl-7H-furo(2,3-f)chromen-7-one
- (2,5,9-TRimethyl-7-oxo-3-phenyl-7h-furo[3,2-g]chromen-6-yl)acetic acid
- 2-(2,4,9-Trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid
- Acetic acid (2S,3R)-8-hydroxy-2,3,9-trimethyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromen-3-ylmethyl ester
Table of Biological Activities
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Active | 6.25 µg/mL |
| Escherichia coli | Not Active | - |
| Candida albicans | Active | 12.5 µg/mL |
Mechanism of Action
The mechanism of action of (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid is not fully understood. it is believed to interact with DNA and proteins, similar to other furocoumarins. The compound may form covalent bonds with DNA upon activation by ultraviolet light, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is the basis for its use in PUVA therapy .
Comparison with Similar Compounds
Structural Variations and Key Derivatives
The following table summarizes structural analogs of the target compound, highlighting substituent differences and their implications:
Biological Activity
(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Additionally, it will explore the mechanisms of action and relevant case studies that highlight the compound's efficacy.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 919733-24-7 |
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance:
- Study Findings : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Properties
The anticancer potential of this compound is particularly promising. Various studies have explored its effects on different cancer cell lines:
- Mechanism of Action : The compound is believed to exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation. This is primarily mediated by the inhibition of topoisomerase enzymes, which are crucial for DNA replication .
-
Case Studies :
- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 30 µg/mL) after 48 hours of exposure .
- Another study reported that the compound inhibited tumor growth in xenograft models by inducing apoptosis and reducing angiogenesis .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated:
- Inflammatory Cytokine Modulation : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
- Cytokine Modulation : It alters cytokine production in immune cells, leading to reduced inflammation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
Q & A
Q. What are the key considerations in designing a synthetic route for (3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid?
A multi-step synthesis approach is typically employed, involving a cascade mechanism such as Michael addition followed by cyclization. Optimized reaction conditions (e.g., solvent choice, temperature, and catalyst) are critical for achieving high yields (~74%) and purity. For example, highlights a similar compound synthesized via this route, emphasizing the importance of substituent positioning (e.g., methyl groups) on the furochromene core for stability and reactivity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Use orthogonal analytical techniques:
- HPLC : To assess purity (>95%).
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methyl groups at positions 3, 4, 9).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ~344.76 g/mol for analogs; see table below).
- X-ray Crystallography (if applicable): Resolve stereochemistry using software like SHELX .
| Property | Value (Analog from ) |
|---|---|
| Molecular Weight | ~344.76 g/mol |
| Solubility | Organic solvents (e.g., DMSO) |
| Boiling Point | ~543.5°C (estimated) |
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
Target-specific assays include:
- Enzyme Inhibition Assays : Measure modulation of enzymes linked to inflammation (e.g., COX-2) or cancer (e.g., kinases) .
- Cell Proliferation Assays : Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ determination).
- Binding Studies : Use fluorescence polarization or SPR to quantify interactions with receptors.
Advanced Research Questions
Q. How do substituent variations on the furochromene core influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., 4-chlorophenyl in ): Enhance enzyme inhibition but may reduce solubility .
- Polar Functional Groups (e.g., acetamide in ): Improve target binding but alter pharmacokinetics.
- Methyl Group Positioning (3,4,9 vs. 2,4,9): Affects steric hindrance and metabolic stability.
| Substituent | Bioactivity Trend (Example) |
|---|---|
| 4-Chlorophenyl | Increased anti-inflammatory activity |
| 4-Fluorophenyl | Improved selectivity for kinase targets |
| Acetamide derivative | Enhanced CNS permeability |
Q. What computational strategies can predict the compound's interaction with biological targets?
- Molecular Docking : Use software like AutoDock to model binding to enzyme active sites (e.g., COX-2).
- QSAR Models : Leverage computed properties (e.g., XLogP3 = 4.4, topological polar surface area = 76.7 Ų) to predict bioavailability .
- MD Simulations : Study conformational stability in aqueous vs. lipid environments.
Q. How to resolve discrepancies in reported enzymatic inhibition mechanisms?
Conflicting data may arise from assay conditions (e.g., pH, co-factors). Methodological solutions include:
- Kinetic Studies : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots.
- Mutagenesis : Identify critical residues in the enzyme’s active site.
- Structural Analysis : Compare crystal structures of ligand-bound vs. unbound enzymes .
Q. What methodological approaches are recommended to analyze conflicting bioactivity data across studies?
- Orthogonal Assays : Validate results using complementary techniques (e.g., enzyme activity + cellular viability).
- Meta-Analysis : Pool data from analogs (e.g., ) to identify trends.
- Dose-Response Curves : Ensure consistency in IC₅₀/EC₅₀ calculations across experimental setups.
Data Contradiction Analysis
Q. Why do different studies report varying cytotoxicity profiles for this compound?
Variations may stem from:
- Cell Line Heterogeneity : Differences in receptor expression or metabolic pathways.
- Compound Stability : Degradation under storage or assay conditions (e.g., light exposure).
- Solvent Effects : DMSO concentration >0.1% can alter cell viability. Resolution : Standardize protocols and include positive controls (e.g., doxorubicin for cytotoxicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
